molecular formula C9H7FN2O2 B11904600 6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B11904600
Molekulargewicht: 194.16 g/mol
InChI-Schlüssel: WTDTTZUGRJTPEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound with a fused imidazo[1,2-a]pyridine core. Its molecular formula is C₉H₇FN₂O₂, with a molecular weight of 194.17 g/mol . The fluorine atom at position 6 and the methyl group at position 8 contribute to its electronic and steric properties, influencing its reactivity and biological interactions. For instance, 6-fluoroimidazo[1,2-a]pyridine derivatives have been explored for urease inhibition and as intermediates in decarboxylative cross-coupling reactions .

Eigenschaften

Molekularformel

C9H7FN2O2

Molekulargewicht

194.16 g/mol

IUPAC-Name

6-fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

WTDTTZUGRJTPEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN2C1=NC=C2C(=O)O)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of imidazo[1,2-a]pyridine-3-carboxylic acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility/Stability Key References
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 8-Me C₉H₇FN₂O₂ 194.17 Data not available
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate 6-Cl C₈H₅ClN₂O₂ 196.59 Slightly soluble in water
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Ph C₁₄H₁₀N₂O₂ 238.24 Moderate solubility in DMF
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F C₈H₅FN₂O₂ 180.14 Lower reactivity in reactions
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 2-CF₃ C₉H₄ClF₃N₂O₂ 264.59 Lipophilic

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, CF₃) reduce reactivity in decarboxylative reactions due to decreased electron density at the carboxylate group .
  • Bulky substituents (e.g., 2-Ph) may enhance steric hindrance but improve biological activity, as seen in anti-inflammatory studies .

Key Trends :

  • Aromatic substituents (e.g., 2-Ph) improve anti-inflammatory activity by interacting with hydrophobic pockets in target proteins .
Industrial and Pharmacokinetic Considerations
  • Scalability : The decarboxylative coupling of imidazo[1,2-a]pyridine-3-carboxylic acids is scalable (85% yield on 1.0 g scale) , but fluorine substitution requires optimized conditions due to lower reactivity .
  • Solubility : Chloro and trifluoromethyl derivatives exhibit lower aqueous solubility, necessitating formulation adjustments for drug delivery .

Biologische Aktivität

6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with a unique imidazo-pyridine structure. Its molecular formula is C9H7FN2O2C_9H_7FN_2O_2, and it has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative studies with structurally similar compounds.

  • Molecular Weight : 194.16 g/mol
  • CAS Number : 1427366-73-1
  • Structural Features : Contains a fluorine atom at the 6-position and a methyl group at the 8-position of the imidazo ring, contributing to its distinct chemical properties .

Biological Activity Overview

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. The compound's activity is primarily attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division.

The compound acts by binding to tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have shown IC50 values ranging from 80–200 nM against various cancer cell lines such as HCT-15 and HeLa .

Structure-Activity Relationship (SAR)

The placement of substituents on the imidazole ring significantly affects biological activity. For example:

  • Aliphatic groups on the imidazole nitrogen can enhance potency.
  • Replacement of imidazole with other functional groups often results in decreased activity .

Comparative Studies

Comparative studies with similar compounds reveal insights into the unique activity of this compound. The following table summarizes some structurally related compounds and their biological activities:

Compound NameCAS NumberMolecular FormulaKey FeaturesIC50 (nM)
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid1159828-93-9C9H7FN2O2Lacks methyl group at position 8Not available
8-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid1508848-76-7C9H6ClFN2O2Contains chlorine instead of methyl at position 8Not available
5-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidNot availableC9H7FN2O2Fluorine at position 5 instead of position 6Not available

These compounds are significant for understanding the impact of structural variations on biological activity.

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in cancer treatment:

  • Study on Tubulin Inhibition : A study demonstrated that related compounds inhibited porcine brain tubulin polymerization with IC50 values significantly lower than standard drugs like colchicine .
  • Xenograft Models : In murine xenograft models using HCT116 cells, administration of similar compounds resulted in dose-dependent inhibition of EGFR phosphorylation and subsequent tumor growth suppression .

Q & A

Q. What are the primary synthetic routes for 6-fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves cyclization of fluorinated pyridine precursors with imidazole derivatives. A two-step method (patented for analogous compounds) uses halogenated pyridines and imidazole intermediates under catalytic conditions. For example, Fan et al. (2014) describe a process for 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid via condensation of 2-aminopyridine with ethyl 2-bromo-2-fluoroacetate in the presence of potassium carbonate . Optimization of solvent systems (e.g., ethanol or dimethoxyethane) and temperature control (80–100°C) is critical for high yields .

Q. How does the fluorine substituent at position 6 influence the compound’s reactivity?

Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core and directing regioselective reactions (e.g., nucleophilic substitutions at position 2 or 3). Comparative studies of chloro- and bromo-analogs suggest fluorine’s smaller atomic radius reduces steric hindrance, facilitating functionalization at adjacent positions .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~160–170 ppm for carboxylic acid protons) to confirm substituent positions .
  • HRMS : High-resolution mass spectrometry to validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Peaks near 1700 cm⁻¹ confirm the carboxylic acid group .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

Utilize microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. Evidence from Friedel-Crafts acylation studies shows that Lewis acid catalysts (e.g., AlCl₃) and solvent polarity adjustments (e.g., dichloromethane) improve regioselectivity and reduce byproducts . Computational pre-screening of reaction pathways (e.g., via DFT calculations) can identify optimal conditions for sterically hindered intermediates .

Q. What is the impact of methyl and fluorine substituents on biological activity?

Methyl groups at position 8 enhance lipophilicity, potentially improving membrane permeability. Fluorine at position 6 may modulate electronic effects on the carboxylic acid, affecting binding affinity in enzyme inhibition assays. Comparative data from bromo- and chloro-analogs suggest fluorine’s unique role in reducing metabolic degradation .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like kinases or GPCRs. QSAR models trained on imidazo[1,2-a]pyridine derivatives help correlate substituent properties (e.g., logP, polar surface area) with bioavailability .

Q. How should researchers address contradictions in biological activity data across analogs?

Perform meta-analyses of bioassay results from structurally similar compounds (e.g., 6-chloro and 6-bromo derivatives). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay protocols. Standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature conditions is advised .

Q. What strategies optimize solubility for in vivo studies?

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts.
  • Prodrug design : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. How can regioselective modifications be achieved at position 3?

Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ catalysis in anhydrous dichloromethane) selectively functionalizes position 3. This method avoids side reactions at positions 2 or 6, as demonstrated in acetylated imidazo[1,2-a]pyridine derivatives .

Q. What are the implications of conflicting cytotoxicity data in cancer cell lines?

Variability may stem from differences in cell line genetic backgrounds or assay endpoints (e.g., apoptosis vs. necrosis). Validate results using orthogonal assays (e.g., ATP-based viability and caspase-3 activation). Cross-reference with transcriptomic data to identify gene expression patterns influencing compound sensitivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.